

cyanidin 3-galactoside IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyanidin 3-galactoside	
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An In-depth Technical Guide to Cyanidin 3-Galactoside

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

IUPAC Name: 2-(3,4-dihydroxyphenyl)-3-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5,7-dihydroxychromenylium chloride[1][2]

Synonyms: Idaein chloride, Ideanin, Idein chloride, Cyanidin 3-O-galactoside, Cy3Gal[1][2][3]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C21H21ClO11	
Molecular Weight	484.8 g/mol	-
Appearance	Dark red/purple powder	-
Solubility	Highly water-soluble	-
Stability	Degraded by hydrolysis and/or hydrogenation at temperatures >40°C.	_



Quantitative Analysis Content in Natural Sources

The concentration of **cyanidin 3-galactoside** varies significantly among different plant sources. The following table summarizes its content in several fruits.

Food Source	Mean Content (mg/100 g FW)	Range (mg/100 g FW)	References
Black chokeberry	557.67	125.63 - 989.70	
Lingonberry, raw	48.69	48.69	_
American cranberry	8.89	8.89	_
Lowbush blueberry, raw	7.99	3.03 - 14.50	
Highbush blueberry, raw	5.41	1.97 - 11.27	
Apple (Dessert), whole, raw	0.81	0.00 - 3.11	_
Gooseberry	0.005	0.00 - 0.02	_

Biological Activity (IC50 Values)

Cyanidin 3-galactoside and its aglycone, cyanidin, have been reported to exhibit various biological activities. The following table includes IC_{50} values from relevant studies. Note: Data for the closely related cyanidin 3-glucoside (C3G) is also included for comparative purposes, as specific IC_{50} values for **cyanidin 3-galactoside** are not always available.



Biological Target/Cell Line	Compound	IC50 Value	Reference
Sucrase	Cyanidin 3- galactoside & Cyanidin 3-glucoside	0.50 ± 0.05 mM	
α-Amylase	Cyanidin 3- galactoside & Cyanidin 3-glucoside	0.30 ± 0.01 mM	
Human Gastric Cancer MKN-45 Cells (48h)	Cyanidin 3-glucoside	~50 μg/mL	
A549 Human Lung Adenocarcinoma Cells	Compound 5 (a thiosemicarbazide derivative)	10.67 ± 1.53 μM	
C6 Rat Glioma Cells	Compound 5 (a thiosemicarbazide derivative)	4.33 ± 1.04 μM	-

Experimental Protocols Extraction of Cyanidin 3-Galactoside from Aronia melanocarpa (Chokeberry)

This protocol is based on an optimized ultrasonic extraction method.

Materials:

- Fresh or frozen Aronia melanocarpa berries
- 70% Ethanol (v/v)
- Ultrasonic bath
- Centrifuge



Freeze-dryer

Procedure:

- Mix the Aronia berries with 70% ethanol.
- Place the mixture in an ultrasonic bath and sonicate under the following optimized conditions:
 - Frequency: 75 kHz
 - Temperature: 18.8 °C
 - Time: 6.0 hours
- After extraction, centrifuge the mixture at 4200 x g for 10 minutes to pellet the solid material.
- · Carefully decant the supernatant.
- Freeze-dry the supernatant to obtain the crude extract containing cyanidin 3-galactoside.

Quantification of Cyanidin 3-Galactoside by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of **cyanidin 3-galactoside** in fruit extracts.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is suitable.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution is typically used.
 - Solvent A: 0.1% Formic acid in water.
 - Solvent B: 0.1% Formic acid in methanol.







• Gradient Program: A linear gradient from 10% to 100% Solvent B over a set time (e.g., 30 minutes) can be effective.

• Flow Rate: 1.0 mL/min.

Injection Volume: 20 μL.

Detection Wavelength: 520 nm.

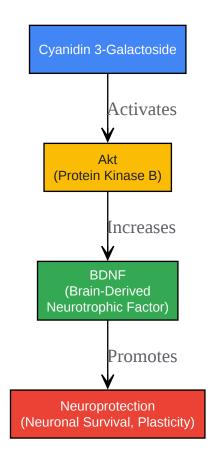
Procedure:

- Standard Preparation: Prepare a stock solution of cyanidin 3-galactoside standard in methanol containing a small amount of acid (e.g., 1% HCl) to ensure stability. Create a series of dilutions to generate a calibration curve.
- Sample Preparation: Dissolve the crude extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Identify the cyanidin 3-galactoside peak in the sample chromatogram by
 comparing the retention time with that of the standard. Quantify the amount of cyanidin 3galactoside in the sample by using the calibration curve generated from the standards.

Signaling Pathway and Experimental Workflow Neuroprotective Signaling Pathway of Cyanidin Glycosides

Cyanidin glycosides, including **cyanidin 3-galactoside**, have been shown to exert neuroprotective effects. One of the proposed mechanisms involves the activation of the Akt signaling pathway, which in turn can lead to an increase in Brain-Derived Neurotrophic Factor (BDNF). This pathway is crucial for neuronal survival, plasticity, and cognitive function.





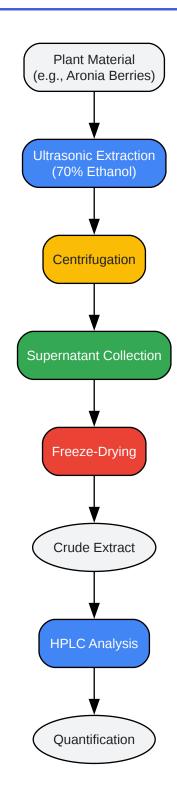
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Caption: Neuroprotective signaling pathway of Cyanidin 3-Galactoside.

Experimental Workflow for Extraction and Quantification

The following diagram illustrates a typical workflow for the extraction and quantification of **cyanidin 3-galactoside** from a plant source.





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- To cite this document: BenchChem. [cyanidin 3-galactoside IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190881#cyanidin-3-galactoside-iupac-name-and-synonyms]

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